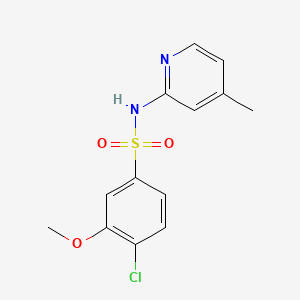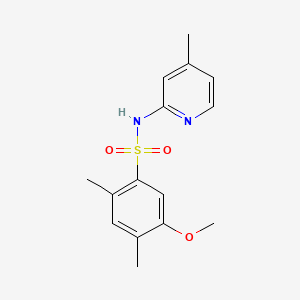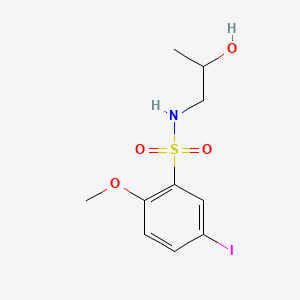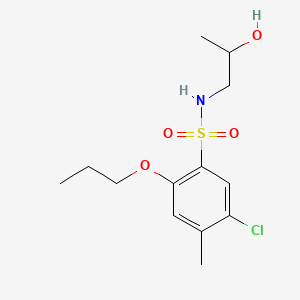![molecular formula C11H5F3N4O2S B604328 4-[3-(三氟甲基)[1,2,4]三唑并[3,4-b][1,3,4]噻二唑-6-基]苯甲酸 CAS No. 1354752-43-4](/img/structure/B604328.png)
4-[3-(三氟甲基)[1,2,4]三唑并[3,4-b][1,3,4]噻二唑-6-基]苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . It has been synthesized and studied for its potential therapeutic applications .
Synthesis Analysis
The synthesis of similar compounds has been achieved by cyclocondensation of 5-substituted 4-amino-1,2,4-triazole-3-thiols with fluoro-substituted aromatic acids using phosphoryl chloride as a cyclizing agent .Physical And Chemical Properties Analysis
The IR spectrum of a similar compound shows peaks at 1610 cm^-1 (C=N), 751 cm^-1 (C–S–C), 2914 cm^-1 (C–H arom), 1263 cm^-1 (N–N=C), and 1133 cm^-1 (C–F). The 1H NMR spectrum (CDCl3, 400 MHz) shows various peaks, indicating the presence of different types of hydrogen atoms .作用机制
The mechanism of action of TFB is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins in cells. TFB has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3β, which is involved in various cellular processes, such as cell proliferation and differentiation. TFB has also been shown to inhibit the activity of the protein kinase B, which is involved in the regulation of cell survival and apoptosis.
Biochemical and Physiological Effects:
TFB has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammation, and the modulation of cellular signaling pathways. TFB has also been shown to have antioxidant properties, which may contribute to its potential as a therapeutic agent.
实验室实验的优点和局限性
TFB has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and versatility in its applications. However, TFB also has some limitations, such as its limited solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of TFB, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its applications in materials science and analytical chemistry. Further research is also needed to fully understand the mechanism of action of TFB and its effects on cellular signaling pathways.
合成方法
TFB can be synthesized using various methods, including the reaction of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole with 3-bromo-4-fluorobenzoic acid. This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is then purified using column chromatography to obtain TFB in its pure form.
科学研究应用
有机化学合成
该化合物在有机化学领域,特别是3-三氟甲基-1,2,4-三唑的合成中起着重要作用 {svg_1}. 已开发出一种方便的方法来构建这些具有药学价值的化合物,该方法使用易于获得的起始材料 {svg_2}. 该多组分反应具有广泛的底物范围、高效率和可扩展性,为生物学上重要的3-三氟甲基-1,2,4-三唑骨架提供了一条简便而直接的途径 {svg_3}.
药物应用
1,2,4-三唑,特别是三氟甲基取代的1,2,4-三唑,在药物领域已得到广泛应用 {svg_4}. 例如,市售药物西格列汀是一种有效的DPP-IV抑制剂,用作治疗II型糖尿病的新方法 {svg_5}. 其他三氟甲基-1,2,4-三唑衍生物已用作抗惊厥药、GlyT1抑制剂、抗HIV-1试剂和NKI受体配体 {svg_6}.
农用化学品应用
三氟甲基取代的1,2,4-三唑也用于农用化学品领域 {svg_7}. 三氟甲基的存在可以显着改善母体分子的理化性质和药理性质 {svg_8}.
生物学应用
在生物学中,这些化合物由于其广谱药物活性而被使用 {svg_9}. 该方法为进一步研究含三氟甲基-1,2,4-三唑核心的药物的毒性风险评估和构效关系提供了机会 {svg_10}.
功能材料
三氟甲基取代的1,2,4-三唑用于功能材料的开发 {svg_11}. 氟原子的独特特性显着改善了母体分子的性质 {svg_12}.
配体化学
在配体化学中,这些化合物因其能够与各种金属形成配合物而被使用 {svg_13}. 此特性使它们在各种应用中都很有用,包括催化和材料科学 {svg_14}.
抗菌活性
合成了一系列新的三唑并[4,3- a ]吡嗪衍生物,并对其结构进行了表征 {svg_15}. 使用微量肉汤稀释法评估了所有合成化合物的体外抗菌活性 {svg_16}. 一些对革兰氏阳性金黄色葡萄球菌和革兰氏阴性大肠杆菌菌株均表现出中等至良好的抗菌活性 {svg_17}.
细胞毒活性
该化合物合成的分子已显示出对乳腺癌细胞系的细胞毒活性 {svg_18}. 这为开发新的抗癌药物开辟了潜在的途径 {svg_19}.
属性
IUPAC Name |
4-[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F3N4O2S/c12-11(13,14)9-15-16-10-18(9)17-7(21-10)5-1-3-6(4-2-5)8(19)20/h1-4H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONHTHDJTHMSGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C(=NN=C3S2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F3N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(3,4-dichlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B604250.png)

![2-{4-[(4-Bromo-3-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B604254.png)
![2-{4-[(4-Butoxy-3-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B604256.png)

![4-ethyl-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B604260.png)
![N-[1-(hydroxymethyl)propyl]-4-iodo-3-methylbenzenesulfonamide](/img/structure/B604261.png)
![2,4-dichloro-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B604262.png)


![N-[1-(hydroxymethyl)propyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B604268.png)